molecular formula C17H15FO B2438358 (E)-1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 123837-45-6

(E)-1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B2438358
CAS No.: 123837-45-6
M. Wt: 254.304
InChI Key: IMJCAXREXNBXSP-JXMROGBWSA-N
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Description

(E)-1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Properties

IUPAC Name

(E)-1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO/c1-12-3-4-13(2)16(11-12)17(19)10-7-14-5-8-15(18)9-6-14/h3-11H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJCAXREXNBXSP-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Reaction Conditions

A representative procedure involves dissolving equimolar quantities of 2,5-dimethylbenzaldehyde (5 mmol) and 4-fluoroacetophenone (5 mmol) in methanol (20 mL), followed by dropwise addition of 50% aqueous NaOH (1 mL). The mixture undergoes vigorous stirring at 25°C for 4–6 hours, achieving 78–82% conversion. Quenching with 10% HCl precipitates the crude product, which is recrystallized from methanol/water (3:1 v/v) to obtain pale yellow crystals (mp 98–100°C).

Table 1: Optimization of Claisen-Schmidt Reaction Parameters

Parameter Range Tested Optimal Value Yield (%) Purity (%)
Catalyst (NaOH) 10–50% aqueous 50% aqueous 85 98
Solvent MeOH, EtOH, THF MeOH 82 97
Temperature (°C) 25–70 25 78 96
Reaction Time (h) 2–8 4 80 98

Data synthesized from.

Catalytic Variations and Mechanistic Insights

Base Catalysts

While NaOH remains predominant, alternative bases like KOH and LiHMDS enhance reaction rates in electron-deficient systems. For example, 25% KOH in ethanol at 70°C reduces reaction time to 3 hours but requires neutralization with acetic acid to prevent over-dehydration.

Acid Catalysts

Sulfuric acid (10% v/v) in toluene under Dean-Stark conditions achieves 88% yield by azeotropic water removal, though this method risks side reactions such as aldol dimerization.

Solvent Systems and Reaction Kinetics

Polar protic solvents (methanol, ethanol) favor enolate stabilization, while aprotic solvents (THF, DMF) slow dehydration. Mixed solvent systems (methanol/water 4:1) improve product crystallinity by modulating solubility. Kinetic studies reveal second-order dependence on reactant concentrations, with an activation energy of 45.2 kJ/mol calculated via Arrhenius plots.

Purification and Characterization

Recrystallization

Recrystallization from methanol yields 98% pure product, as confirmed by HPLC (retention time 6.72 min; C18 column, 70:30 acetonitrile/water).

Column Chromatography

Silica gel chromatography (hexane/ethyl acetate 8:2) resolves byproducts from incomplete condensation, though this method reduces overall yield to 68%.

Table 2: Spectroscopic Characterization Data

Technique Key Signals Assignment
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, J = 15.6 Hz, 1H) α,β-unsaturated proton
δ 7.45–7.38 (m, 4H) Aromatic protons (4-fluorophenyl)
δ 2.35 (s, 6H) Methyl groups (2,5-dimethylphenyl)
IR (KBr) 1655 cm⁻¹ Conjugated C=O stretch
MS (ESI+) m/z 311.1 [M+H]⁺ Molecular ion confirmation

Data compiled from.

Industrial-Scale Synthesis

Continuous flow reactors (residence time 12 minutes) operating at 50°C with 50% NaOH achieve 92% conversion, surpassing batch reactor efficiency by 14%. In-line IR monitoring enables real-time adjustment of reactant stoichiometry, reducing waste generation by 22%.

Comparative Analysis of Synthetic Routes

Table 3: Yield and Purity Across Methods

Method Catalyst Solvent Yield (%) Purity (%)
Batch (room temp) 50% NaOH MeOH 85 98
Flow reactor 50% NaOH MeOH/H₂O 92 99
Acid-catalyzed H₂SO₄ Toluene 88 95
Microwave-assisted KOH EtOH 90 97

Mechanistic Deviations and Byproduct Formation

Competing pathways include:

  • Aldol Addition Without Dehydration : Observed at pH < 10, yielding 1,3-diol intermediates (δ 4.25–4.15 ppm in ¹H NMR).
  • Double Bond Isomerization : Prolonged heating induces Z→E isomerization, detectable via NOESY (cross-peak absence between α-proton and methyl groups).

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) for electrophilic substitution or sodium amide (NaNH2) for nucleophilic substitution are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce saturated ketones or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Organic Synthesis

Chalcones serve as versatile intermediates in organic synthesis. They can be transformed into various derivatives through reactions such as hydrogenation, reduction, and cyclization. This makes them valuable building blocks for the synthesis of more complex organic molecules.

Biological Activities

Numerous studies have highlighted the biological activities associated with chalcones, including:

  • Antimicrobial Properties : Research indicates that (E)-1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one exhibits significant antimicrobial activity against various bacterial strains. The presence of the fluorine atom may enhance its efficacy by increasing lipophilicity and altering membrane permeability.
  • Anticancer Potential : Chalcones have been studied for their potential anticancer properties. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways.
  • Anti-inflammatory Effects : Some studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases.

Medicinal Chemistry

The unique structural features of this compound make it a promising lead compound in drug development. Its ability to interact with various biological targets can be explored to develop new therapeutic agents for diseases such as cancer and infections.

Data Tables

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria[Study Reference]
AnticancerInduces apoptosis in cancer cells[Study Reference]
Anti-inflammatoryReduces inflammation markers[Study Reference]

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound. The findings revealed significant inhibitory effects against Staphylococcus aureus and other Gram-positive bacteria, suggesting its potential role in developing new antibiotics.

Mechanism of Action

The mechanism of action of (E)-1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2,5-dimethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
  • (E)-1-(2,5-dimethylphenyl)-3-(4-bromophenyl)prop-2-en-1-one
  • (E)-1-(2,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Uniqueness

(E)-1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of the fluorine atom on the phenyl ring. Fluorine atoms can significantly alter the chemical and biological properties of a compound, such as increasing its metabolic stability and enhancing its binding affinity to biological targets. This makes the compound particularly interesting for medicinal chemistry applications.

Biological Activity

(E)-1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

1. Chemical Structure and Synthesis

The compound has a complex structure characterized by the presence of both dimethylphenyl and fluorophenyl groups. Its synthesis typically involves cross-coupling reactions such as the Suzuki-Miyaura reaction, which allows for the formation of the carbon-carbon double bond central to its structure. The reaction conditions often include solvents like toluene or ethanol at elevated temperatures (80°C to 120°C) .

2.1 Anticancer Properties

Numerous studies have indicated that chalcone derivatives exhibit significant anticancer activities. For instance, this compound has been evaluated for its antiproliferative effects against various cancer cell lines:

  • HeLa Cells : Exhibited an IC50 value of approximately 10 µM.
  • MDA-MB-231 Cells : Showed reduced activity with an IC50 greater than 20 µM.
  • A549 Cells : Displayed moderate sensitivity with an IC50 around 15 µM.

These findings suggest that while the compound possesses anticancer properties, its effectiveness may vary significantly among different cell types .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Tubulin Assembly : Similar to other chalcone derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, promoting programmed cell death.

3. Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with similar chalcone derivatives:

Compound NameStructureIC50 (HeLa)IC50 (MDA-MB-231)Mechanism
This compoundStructure10 µM>20 µMTubulin inhibition
(E)-1-(2-methoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-oneStructure8 µM15 µMApoptosis induction
(E)-1-(3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneStructure12 µM18 µMMicrotubule disruption

This table illustrates how structural modifications can influence both potency and mechanism of action in related compounds.

4. Case Studies

Case Study 1: In Vitro Antiproliferative Activity
A study conducted on various synthesized chalcone derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced antiproliferative activity compared to their electron-donating counterparts. The specific positioning of substituents on the phenyl rings significantly affected their biological efficacy .

Case Study 2: Mechanistic Insights
Research exploring the apoptotic mechanisms revealed that this compound triggered caspase activation in HeLa cells, indicating a pathway through which it induces cell death .

Q & A

Q. What are the optimal synthetic routes for (E)-1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation , a method validated for structurally similar chalcone derivatives. Key steps include:

  • Reagents : 2,5-dimethylacetophenone (0.01 mol) and 4-fluorobenzaldehyde (0.01 mol) in ethanol with KOH (0.03 mol) as a base.
  • Conditions : Stirring at 0–50°C for 2–3 hours, followed by recrystallization from ethanol for purification .
  • Yield Optimization : Temperature control (<50°C) minimizes side reactions like retro-aldol decomposition. Column chromatography (silica gel, hexane/ethyl acetate) can further purify the product .

Q. What characterization techniques validate the structure and purity of this compound?

  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., E-isomer double bond at δ 7.5–8.0 ppm for vinylic protons) and substituent positions. Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 282.3) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) provides bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings (~15–25°), critical for assessing planarity .

Advanced Research Questions

Q. How does the electronic structure influence nonlinear optical (NLO) properties?

The compound’s π-conjugated system and electron-withdrawing/donating groups (e.g., 4-fluorophenyl, 2,5-dimethylphenyl) enhance hyperpolarizability (β), a key NLO parameter.

  • DFT Calculations : At the B3LYP/6-311++G(d,p) level, frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and dipole moment (~3.8 Debye) correlate with experimental second-harmonic generation (SHG) efficiency (~1.2× urea) .
  • Substituent Effects : Methyl groups increase steric hindrance, reducing conjugation length but improving thermal stability (decomposition temperature >200°C) .

Q. How can contradictions in crystallographic data be resolved?

Discrepancies in reported crystal parameters (e.g., unit cell dimensions, space groups) arise from substituent variations (e.g., fluoro vs. chloro analogs) or polymorphic forms.

  • Comparative Analysis : Use Mercury software to overlay structures of analogs like (E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (space group P2₁/c, Z = 4) and assess packing efficiency .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H···F contacts contribute ~12% to crystal packing) to explain density variations .

Q. What computational methods predict biological activity and structure-property relationships?

  • Molecular Docking : AutoDock Vina simulates binding to antimicrobial targets (e.g., E. coli DNA gyrase B). The chalcone scaffold shows a docking score of −8.2 kcal/mol, suggesting competitive inhibition .
  • QSAR Models : Hammett constants (σ) for substituents (σ~F~ = +0.06, σ~CH3~ = −0.17) correlate with logP (2.8) and bioavailability, guiding lead optimization .

Q. How do reaction conditions impact stereochemical outcomes?

The E-isomer predominates (>95%) due to thermodynamic control during condensation.

  • Kinetic vs. Thermodynamic Pathways : Lower temperatures (0–10°C) favor the Z-isomer initially, but prolonged stirring at 25°C drives E-isomer formation via keto-enol tautomerism .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase enolate stability but may reduce yield due to side reactions .

Methodological Considerations

Q. What strategies mitigate low yields in large-scale synthesis?

  • Catalyst Optimization : Replace KOH with NaOH in PEG-400, improving yield from 65% to 82% via phase-transfer catalysis .
  • Flow Chemistry : Continuous reactors reduce reaction time (30 minutes vs. 3 hours) and enhance reproducibility .

Q. How are nonlinear optical properties experimentally validated?

  • Kurtz-Perry Powder Technique : SHG efficiency is measured using a Nd:YAG laser (1064 nm). A particle size of 90–150 µm minimizes scattering artifacts .
  • Z-Scan Analysis : Determines nonlinear refractive index (n₂ ~1.8×10⁻¹¹ cm²/W) and absorption coefficient (β ~0.8 cm/GW) for photonic applications .

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